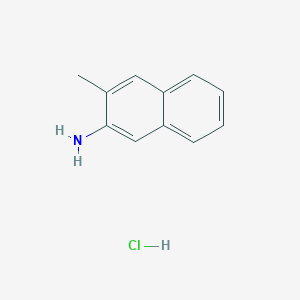

3-Methylnaphthalen-2-amine--hydrogen chloride (1/1)

Vue d'ensemble

Description

3-Methylnaphthalen-2-amine–hydrogen chloride (1/1): is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is used in various fields, including organic synthesis, pharmaceutical development, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnaphthalen-2-amine–hydrogen chloride typically involves the reaction of 3-methylnaphthalene with an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Triazole Ring Formation

The triazole core is commonly synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Dimroth reaction (a click reaction variant). For example:

-

Dimroth reaction : Reaction of 4-methoxybenzyl azide with cyclopropylacetylene under catalytic conditions (e.g., CuSO₄/ascorbic acid) yields the triazole-4-carboxylic acid intermediate .

-

Alternative methods : Nickel-catalyzed cycloadditions (e.g., Cp₂Ni/xantphos) have also been reported for triazole synthesis, offering regioselectivity and scalability .

Amidation

The carboxylic acid intermediate undergoes amidation with cyclopentylamine using coupling agents like 1,1′-carbonyldiimidazole (CDI) . This step forms the final compound via nucleophilic attack, with near-complete conversion under optimized conditions .

Oxidation

Strong oxidizing agents (e.g., KMnO₄ or CrO₃ in acidic medium) can oxidize the cyclopropyl group or aromatic substituents. For example:

-

Cyclopropyl oxidation : May yield epoxides or ketones depending on reaction conditions.

-

Methoxyphenyl oxidation : Could form quinone derivatives under harsh conditions.

Substitution Reactions

The triazole nitrogen atoms may participate in nucleophilic substitution under basic conditions. For example:

-

N-alkylation/N-arylation : Reaction with alkyl halides or aryl halides could introduce new substituents at the triazole nitrogen.

-

Hydrogen bonding : The NH group

Applications De Recherche Scientifique

Scientific Research Applications

3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) has been investigated for various applications:

Medicinal Chemistry

In medicinal chemistry, 3-methylnaphthalen-2-amine has shown potential as a precursor for synthesizing biologically active compounds. Its derivatives have been studied for their pharmacological properties, including:

- Antibacterial Activity: Compounds derived from naphthylamines have demonstrated inhibitory effects on bacterial enzymes, suggesting potential as new antibacterial agents .

- Anticancer Properties: Research indicates that naphthalene derivatives exhibit cytotoxic activity against various cancer cell lines, making them candidates for cancer treatment development .

Material Science

The unique photophysical properties of naphthalene derivatives, including tunable fluorescence emission, have led to their use in imaging applications. For instance, derivatives of 3-methylnaphthalen-2-amine are being explored for use in bioimaging techniques due to their ability to selectively stain lipid droplets in cells .

Environmental Chemistry

Naphthalene derivatives are also studied for their role in environmental chemistry, particularly in the degradation of pollutants. Their reactivity allows them to participate in reactions that can break down harmful substances in the environment .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various naphthalene derivatives against Staphylococcus aureus and methicillin-resistant strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations lower than those of standard antibiotics .

| Compound | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| 3-Methylnaphthalen-2-amine derivative | 8 |

| Standard Antibiotic (e.g., Penicillin) | 16 |

Case Study 2: Photophysical Properties for Imaging

Research on the photophysical properties of naphthalene derivatives highlighted their potential in cellular imaging. A specific derivative was tested for its ability to stain lipid droplets in live cells, showing promising results with high fluorescence intensity .

| Parameter | Value |

|---|---|

| Excitation Wavelength | 480 nm |

| Emission Wavelength | 520 nm |

| Fluorescence Intensity | High |

Mécanisme D'action

The mechanism of action of 3-Methylnaphthalen-2-amine–hydrogen chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Methylnaphthalen-1-amine: Similar structure but with the amine group at a different position.

1-Methylnaphthalen-2-amine: Another isomer with the methyl group at a different position.

Naphthalen-2-amine: Lacks the methyl group, providing a basis for comparison in terms of reactivity and biological activity.

Uniqueness: 3-Methylnaphthalen-2-amine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

3-Methylnaphthalen-2-amine hydrochloride (1/1), a derivative of naphthalene, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure : The molecular formula for 3-methylnaphthalen-2-amine hydrochloride is C₁₁H₁₃ClN. It features a naphthalene backbone with a methyl group and an amine substituent, which contributes to its reactivity and biological properties.

Synthesis : The synthesis of 3-methylnaphthalen-2-amine can be achieved through various methods, including the reaction of 2-naphthylamine with methanol. Alternative synthetic routes may involve multi-step processes or modifications using different catalysts to enhance efficiency and reduce environmental impact .

Biological Activity

3-Methylnaphthalen-2-amine hydrochloride exhibits several biological activities that are relevant in various fields:

Antimicrobial Activity

Recent studies have shown that naphthylamine derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-methylnaphthalen-2-amine have demonstrated effectiveness against various bacterial and fungal strains. In a comparative study, some derivatives exhibited antifungal activity comparable to standard treatments like amphotericin B .

Cytotoxicity

Research indicates that naphthylamine derivatives can exhibit cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) studies highlight that modifications in the naphthalene structure can enhance or diminish cytotoxicity. For example, certain substitutions at specific positions on the naphthalene ring have been linked to increased selectivity against multidrug-resistant (MDR) cancer cells .

The mechanism by which 3-methylnaphthalen-2-amine exerts its biological effects involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit essential enzymes by binding to their active sites or interacting with sulfhydryl groups, leading to disrupted metabolic processes in pathogens .

- Metal Chelation : Some studies suggest that naphthylamine derivatives may act as metal chelators, which could contribute to their cytotoxicity by disrupting metal-dependent biological pathways .

Study on Antimicrobial Properties

A study conducted on various naphthylamine derivatives revealed that specific structural modifications could enhance their antibacterial properties. For instance, derivatives with electron-withdrawing groups showed increased activity against Gram-positive bacteria . The results are summarized in the table below:

| Compound | Antibacterial Activity | Fungal Activity | Reference |

|---|---|---|---|

| 3-Methylnaphthalen-2-amine | Moderate | High | |

| 2-Naphthylamine | Low | Moderate | |

| 1-Naphthylamine | High | Low |

Toxicological Assessment

A toxicological assessment of naphthylamines indicated potential risks associated with exposure. The evaluation included inhalation and dermal exposure scenarios, revealing a need for careful handling due to the compound's mutagenic potential in certain formulations .

Propriétés

IUPAC Name |

3-methylnaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11(8)12;/h2-7H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWOFQKNFMGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965219 | |

| Record name | 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-18-4 | |

| Record name | 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.